tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNDIMLSSMWKDR-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(=O)C[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Cyclization: The intermediate compounds undergo cyclization to form the hexahydrocyclopenta[c]pyrrole structure. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Introduction of the tert-Butyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of robust catalysts that can withstand industrial conditions.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protecting agent for the secondary amine in the pyrrolidine ring. Removal is typically achieved under acidic conditions:
The deprotected amine is pivotal for further functionalization, such as amide bond formation or alkylation.
Reduction of the Ketone Group
The 5-oxo group undergoes reduction to form secondary alcohols, enabling access to stereochemically diverse intermediates:
Stereoselectivity is influenced by the reducing agent and reaction temperature.
Nucleophilic Substitution at the Ester
The Boc group can be replaced via nucleophilic acyl substitution under basic conditions:
Ring-Opening Reactions
The strained bicyclic system participates in ring-opening reactions under specific conditions:
Oxidation and Functionalization
While the 5-oxo group is typically stable, adjacent positions can undergo oxidation:
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-couplings:
Stability and Degradation
Under prolonged exposure to light or moisture, the compound undergoes decomposition:
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, altering biochemical pathways. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (CAS 148404-28-8, 879687-92-0, and 1363382-39-1) with similarity scores of 1.00, 0.94, and 0.94, respectively . Additional derivatives with pharmacological relevance are also discussed.
Table 1: Structural and Functional Comparison
Key Comparison Metrics :
Reactivity :
- The target compound ’s 5-keto group enables nucleophilic additions (e.g., coupling with triazoles ), while the hydroxymethyl derivative (1781984-45-9) offers a site for further oxidation or conjugation .
- The trifluoromethylphenyl analog () exhibits enhanced electrophilicity due to the electron-withdrawing CF₃ group, facilitating Suzuki-Miyaura couplings .
Physicochemical Properties :
- Solubility : The hydroxymethyl derivative (1781984-45-9) has higher aqueous solubility than the hydrophobic trifluoromethylphenyl analog .
- Melting Point : The target compound (70–71°C) has a distinct melting profile compared to the spirocyclic analog (1363382-39-1), which is likely a liquid at room temperature .
Safety Profiles :
- The target compound is classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) .
- The spirocyclic analog (1363382-39-1) lacks reported toxicity data but may pose similar risks due to structural parallels .
Synthetic Complexity :
Biological Activity
tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a compound of increasing interest in pharmacological research due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- CAS Number : 2382413-71-8
- Purity : 97% .
Pharmacological Significance
The compound has been identified as a pharmacologically significant intermediate in the synthesis of various bioactive molecules. Its structure allows for interactions with biological targets, particularly in the context of neurological and metabolic disorders.
Research indicates that This compound may act as an agonist for nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and cognitive functions. This interaction suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Neuroprotective Effects :
- Antidepressant Activity :
- Synthesis and Optimization :
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Agonist for nAChRs | |
| Related Derivative A | Neuroprotective effects | |
| Related Derivative B | Antidepressant activity |
Synthesis Methods
The synthesis of This compound involves several steps:
-
Formation of the Cyclopentapyrrole Framework :
- The initial step includes the cyclization of appropriate precursors to form the hexahydrocyclopenta[c]pyrrole core.
-
Functionalization :
- Subsequent reactions introduce the tert-butyl ester and oxo groups, which are critical for biological activity.
- Optimization for Yield :
Q & A
Q. What are the key steps in synthesizing tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, and how is stereochemistry controlled?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors. For example, (±)-(3aR,6aS)-tert-butyl derivatives are hydrogenated under H₂ (40 psi) using 10% Pd/C in methanol to yield saturated products. Stereochemical control is achieved via chiral catalysts or resolution of diastereomers by flash chromatography . For the (3aR,6aR) configuration, enantioselective methods or crystallographic validation may be required to confirm absolute stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the bicyclic pyrrolidine scaffold and tert-butyl group integration (e.g., δ 1.48 ppm for tert-butyl protons, δ 170–175 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 225.2842 g/mol for C₁₂H₁₉NO₃) .
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and hydrogen-bonded NH groups .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : Prepare stock solutions in DMSO or ethanol (10 mM) due to limited aqueous solubility. For biological assays, dilute to working concentrations (<1% organic solvent). Pre-warm to 37°C and sonicate to improve dissolution. Store aliquots at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation .
Advanced Research Questions
Q. What strategies mitigate racemization during functionalization of the cyclopenta[c]pyrrole core?
- Methodological Answer :
- Low-Temperature Reactions : Perform acylations or alkylations at 0–4°C to minimize epimerization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the pyrrolidine nitrogen during coupling reactions .
- Chiral Auxiliaries : Incorporate enantiopure reagents (e.g., (R)- or (S)-BINOL) to direct stereochemistry in asymmetric syntheses .
Q. How can researchers resolve discrepancies in stereochemical assignments of tert-butyl hexahydrocyclopenta[c]pyrrole derivatives?
- Methodological Answer :
- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis (e.g., (3aR,6aS) vs. (3aR,6aR) configurations) .
- Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-calculated shifts to validate diastereomers .
- Optical Rotation/Polarimetry : Quantify enantiomeric excess (ee) when resolving chiral intermediates .
Q. What reaction conditions optimize diastereoselectivity in catalytic hydrogenation of cyclopenta[c]pyrrole precursors?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, PtO₂, or Rh/Al₂O₃ under varying pressures (10–50 psi H₂). Pd/C at 40 psi achieves >90% selectivity in reducing tetrahydro derivatives to hexahydro products .
- Solvent Effects : Use protic solvents (e.g., MeOH) to stabilize intermediates.
- Additives : Chiral amines (e.g., cinchonidine) enhance enantioselectivity in asymmetric hydrogenation .
Data Analysis & Contradiction Management
Q. How should conflicting cytotoxicity data for tert-butyl cyclopenta[c]pyrrole derivatives be addressed?
- Methodological Answer :
- Assay Validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC₅₀ measurements).
- Impurity Profiling : Use HPLC-MS to rule out degradation products (e.g., tert-butyl alcohol from Boc deprotection) .
- Structure-Activity Relationship (SAR) : Correlate stereochemistry (e.g., 3aR,6aR vs. 3aS,6aS) with biological activity trends .
Q. What analytical methods validate the absence of residual palladium in synthesized batches?
- Methodological Answer :
- ICP-MS : Quantify Pd levels (target: <10 ppm per ICH guidelines).
- Colorimetric Tests : Use Pd-sensitive reagents (e.g., sodium diethyldithiocarbamate) for rapid screening .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound in oxidative reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
